molecular formula C15H14N2O B13636502 1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol

1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B13636502
M. Wt: 238.28 g/mol
InChI Key: CXJSBDJEFFPWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is a compound that features a benzodiazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 1H-1,3-benzodiazole with a suitable phenyl ethan-1-ol derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

    1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Similar structure but with an imidazole ring instead of a benzodiazole ring.

    2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: 1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of both a benzodiazole ring and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-[4-(benzimidazol-1-yl)phenyl]ethanol

InChI

InChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3

InChI Key

CXJSBDJEFFPWRT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.